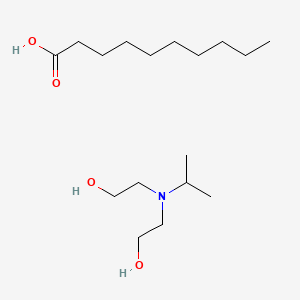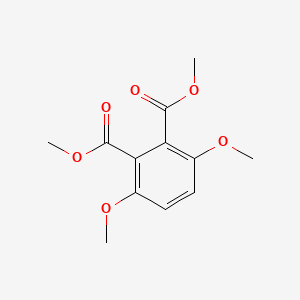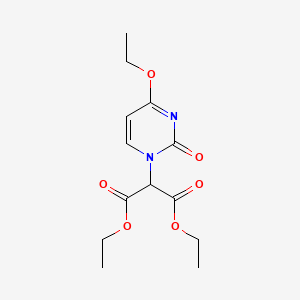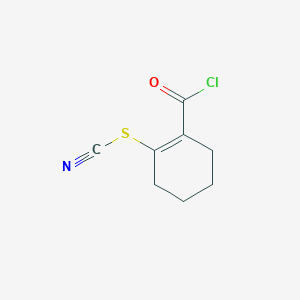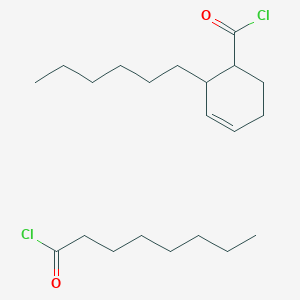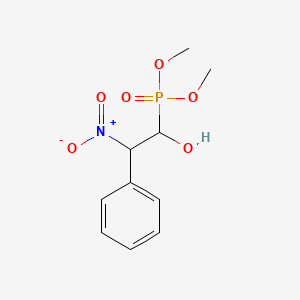
Dimethyl (1-hydroxy-2-nitro-2-phenylethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (1-hydroxy-2-nitro-2-phenylethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenylethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (1-hydroxy-2-nitro-2-phenylethyl)phosphonate typically involves the Pudovik reaction, where a dialkyl phosphite reacts with a nitroalkene. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Pudovik reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (1-hydroxy-2-nitro-2-phenylethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like alkoxides or amines under basic conditions.
Major Products
Oxidation: Formation of dimethyl (1-oxo-2-nitro-2-phenylethyl)phosphonate.
Reduction: Formation of dimethyl (1-hydroxy-2-amino-2-phenylethyl)phosphonate.
Substitution: Formation of various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl (1-hydroxy-2-nitro-2-phenylethyl)phosphonate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential enzyme inhibitory properties and biological activity.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of flame retardants, adhesives, and anticorrosion agents.
Wirkmechanismus
The mechanism of action of dimethyl (1-hydroxy-2-nitro-2-phenylethyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl (1-hydroxy-1-phenylethyl)phosphonate
- Dimethyl (1-hydroxy-1-(4-nitrophenyl)ethyl)phosphonate
- Dibenzyl (hydroxy(2-nitrophenyl)methyl)phosphonate
Uniqueness
Dimethyl (1-hydroxy-2-nitro-2-phenylethyl)phosphonate is unique due to the presence of both a nitro group and a phosphonate group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in similar compounds, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
66132-85-2 |
|---|---|
Molekularformel |
C10H14NO6P |
Molekulargewicht |
275.19 g/mol |
IUPAC-Name |
1-dimethoxyphosphoryl-2-nitro-2-phenylethanol |
InChI |
InChI=1S/C10H14NO6P/c1-16-18(15,17-2)10(12)9(11(13)14)8-6-4-3-5-7-8/h3-7,9-10,12H,1-2H3 |
InChI-Schlüssel |
IMASXFIXUFDPFG-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C(C(C1=CC=CC=C1)[N+](=O)[O-])O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


sulfanium chloride](/img/structure/B14482511.png)
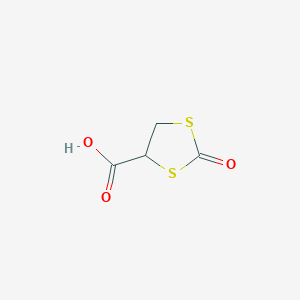

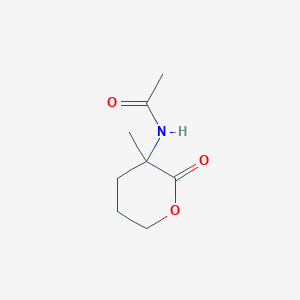
![N-(6-Aminohexyl)-6-[(E)-(hydrazinylmethylidene)amino]hexanamide](/img/structure/B14482559.png)
![2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide}](/img/structure/B14482567.png)
